REACTION_CXSMILES
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[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH3:11])[CH:2]=C.C[OH:13]>C(Cl)Cl>[CH2:10]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:1][CH:2]=[O:13])[CH3:11]
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Name
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|
Quantity
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54.05 g
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Type
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reactant
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Smiles
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C(C=C)C1=C(C=CC=C1)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
CO
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Name
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Quantity
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500 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution was stirred at room temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A stream of O3 was bubbled through the solution for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
|
Then a stream of air was bubbled through the solution until the blue color
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Type
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ADDITION
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Details
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A total of 25 mL of methyl sulfide was added
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Type
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CONCENTRATION
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Details
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The solution was concentrated
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Type
|
CUSTOM
|
Details
|
dried under vacuum
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)C1=C(C=CC=C1)CC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |